molecular formula C17H14ClN3O2 B5022633 N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Cat. No.: B5022633
M. Wt: 327.8 g/mol
InChI Key: SDFLEJUNYCEISG-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is a synthetic organic compound that belongs to the class of oxadiazole derivatives

Properties

IUPAC Name

N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3O2/c1-11-6-2-3-7-12(11)17-20-15(21-23-17)10-16(22)19-14-9-5-4-8-13(14)18/h2-9H,10H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDFLEJUNYCEISG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=NO2)CC(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved by reacting 2-methylbenzonitrile with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then cyclized with an appropriate carboxylic acid derivative to form the 1,2,4-oxadiazole ring.

    Acylation: The oxadiazole derivative is then acylated with 2-chlorophenylacetyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. Solvent selection, temperature control, and purification methods such as recrystallization or chromatography would be critical factors in the industrial process.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom on the phenyl ring can participate in nucleophilic aromatic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, potentially altering the oxadiazole ring or the phenyl groups.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic aromatic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.

Major Products

    Substitution: Products will vary depending on the nucleophile used.

    Oxidation: Oxidized derivatives of the phenyl rings or the oxadiazole ring.

    Reduction: Reduced forms of the phenyl rings or the oxadiazole ring.

    Hydrolysis: 2-chlorophenylacetic acid and 5-(2-methylphenyl)-1,2,4-oxadiazole.

Scientific Research Applications

N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to its ability to interact with various biological targets.

    Materials Science: The compound’s structural properties make it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its mechanism of action.

Mechanism of Action

The mechanism by which N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide exerts its effects involves:

    Molecular Targets: It may interact with enzymes such as cyclooxygenase (COX) in anti-inflammatory pathways or with bacterial cell walls in antimicrobial applications.

    Pathways Involved: The compound can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific biological target.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide
  • N-(2-chlorophenyl)-2-[5-(2-chlorophenyl)-1,2,4-oxadiazol-3-yl]acetamide
  • N-(2-chlorophenyl)-2-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]acetamide

Uniqueness

N-(2-chlorophenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide is unique due to the specific substitution pattern on the phenyl rings, which can influence its biological activity and physical properties. The presence of the 2-chlorophenyl and 2-methylphenyl groups provides distinct steric and electronic effects that differentiate it from other similar compounds.

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